![molecular formula C11H13NO4 B7811515 2-(2-Carbamoylphenoxy)butanoic acid](/img/structure/B7811515.png)
2-(2-Carbamoylphenoxy)butanoic acid
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Description
2-(2-Carbamoylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Carbamoylphenoxy)butanoic acid involves the reaction of 2-bromo-1-(2-carbamoylphenoxy)butane with sodium hydroxide and carbon dioxide to yield the desired product.
Starting Materials
2-bromo-1-(2-carbamoylphenoxy)butane, Sodium hydroxide, Carbon dioxide
Reaction
Step 1: Dissolve 2-bromo-1-(2-carbamoylphenoxy)butane in dry tetrahydrofuran (THF)., Step 2: Add sodium hydroxide to the solution and stir for 30 minutes at room temperature., Step 3: Bubble carbon dioxide through the solution for 2 hours at room temperature., Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate., Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 2-(2-Carbamoylphenoxy)butanoic acid.
properties
IUPAC Name |
2-(2-carbamoylphenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNYWMEUJIMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carbamoylphenoxy)butanoic acid |
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